(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is an organic compound that features an amino group, a trifluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and an appropriate amine.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow reactors, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group may enhance binding affinity, while the amino and nitrile groups participate in specific interactions with the target.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-phenylpropanenitrile: Lacks the trifluoromethyl groups, resulting in different chemical properties.
(3S)-3-Amino-3-(4-fluorophenyl)propanenitrile: Contains a single fluorine atom, leading to different reactivity and applications.
Uniqueness
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H7F3N2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,3,4-trifluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2/t7-/m0/s1 |
InChI Key |
IPDNHENKSYKJGA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@H](CC#N)N)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(CC#N)N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.